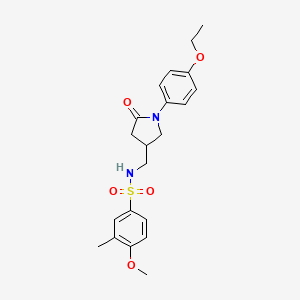![molecular formula C15H16N2O3 B2632272 N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide CAS No. 2411243-52-0](/img/structure/B2632272.png)
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide, commonly referred to as BOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOA is a benzoxazepine derivative and is synthesized through a specific method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. In
Mechanism of Action
The mechanism of action of BOA is not fully understood. However, it has been suggested that BOA acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. BOA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by BOA has been shown to result in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BOA has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BOA has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various cellular processes. BOA is also relatively easy to synthesize, making it readily available for use in experiments. However, BOA also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BOA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of BOA. One potential area of research is the development of BOA-based therapies for the treatment of cancer and other diseases. Another potential area of research is the study of BOA's effects on epigenetic regulation and gene expression. Additionally, further studies are needed to fully understand the safety and efficacy of BOA in humans, and clinical trials may be necessary to evaluate its potential as a therapeutic agent.
Synthesis Methods
BOA is synthesized through a method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. This reaction results in the formation of BOA as the final product. The synthesis of BOA is a complex process that requires careful handling of chemicals and precise temperature control.
Scientific Research Applications
BOA has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. BOA has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective properties and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-5-14(18)16-8-9-17-10-12-6-3-4-7-13(12)20-11-15(17)19/h3-4,6-7H,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXKSDVAVYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)



![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)
![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)



![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)



![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)